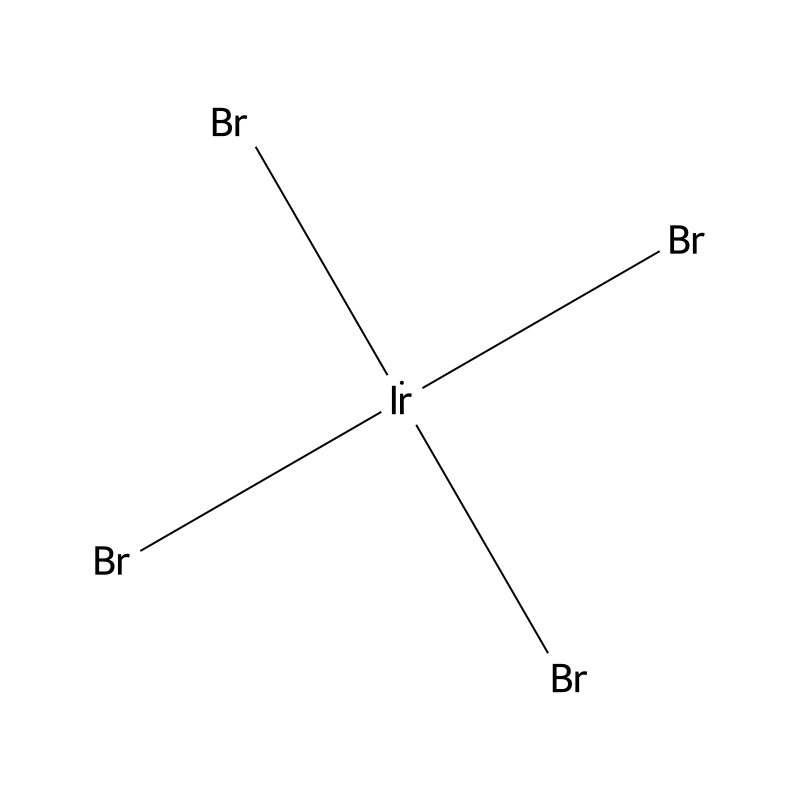

Iridium tetrabromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Iridium Tetrabromide as a Precursor for Iridium-Based Materials

Iridium is a valuable metal known for its high melting point and resistance to corrosion. Iridium-based materials have potential applications in various fields, including:

- Solid-state lighting: Iridium complexes are being studied for their light-emitting properties. Iridium tetrabromide can be used as a precursor to synthesize these iridium complexes, which could lead to the development of more efficient light-emitting diodes (LEDs) [].

- Catalysis: Iridium catalysts are used in various chemical reactions. Iridium tetrabromide can be a starting material for preparing these catalysts, which are essential for developing new industrial processes [].

These are just a few examples, and researchers are continuing to explore the potential of iridium tetrabromide for synthesizing novel iridium-based materials with advanced properties.

Iridium Tetrabromide in Inorganic Chemistry Research

Iridium tetrabromide itself is of interest to inorganic chemists because of its unique structure and bonding properties. Researchers are studying:

- Crystal structure: Iridium tetrabromide crystallizes in a specific geometric arrangement. Understanding this structure can provide insights into the bonding between iridium and bromine atoms and how it influences the material's properties [].

- Reactivity: Iridium tetrabromide can react with other chemicals to form new compounds. Studying these reactions can help researchers develop new synthetic methods for iridium-based materials and gain a deeper understanding of iridium's chemistry [].

Iridium tetrabromide, with the chemical formula , is a compound of iridium, a transition metal known for its high density and resistance to corrosion. The oxidation state of iridium in this compound is +4. Iridium tetrabromide appears as a crystalline solid and is characterized by its dark color. Its molecular weight is approximately 399.7 g/mol, and it is soluble in polar solvents like hydrobromic acid but insoluble in water .

Iridium tetrabromide itself lacks a well-defined mechanism of action in scientific research.

Iridium tetrabromide can be synthesized through the reaction of iridium(IV) oxide with hydrobromic acid:

This reaction highlights the ability of iridium tetrabromide to form in acidic conditions. Additionally, iridium tetrabromide can react with other halogens or halides to form various complexes, although specific reactions involving iridium tetrabromide are less documented compared to other halides of iridium

Interaction studies involving iridium tetrabromide are scarce. General studies on iridium compounds indicate that they can interact with various ligands and substrates, forming complexes that may exhibit interesting catalytic or electronic properties. The interactions of iridium tetrabromide with biomolecules or other organic compounds have not been extensively documented, highlighting a gap in current research that could be addressed through future studies .

Iridium tetrabromide belongs to a class of compounds known as metal halides. Below is a comparison with several similar compounds:

| Compound Name | Formula | Oxidation State | Appearance |

|---|---|---|---|

| Iridium trichloride | +3 | Red-brown solid | |

| Iridium tribromide | +3 | Red-brown solid | |

| Iridium hexafluoride | +6 | Yellow solid | |

| Iridium(IV) oxide | +4 | Black solid |

Uniqueness of Iridium Tetrabromide

Iridium tetrabromide is unique among these compounds due to its higher oxidation state (+4) compared to other common halides like iridium trichloride and tribromide, which typically exhibit an oxidation state of +3. This higher oxidation state may confer different reactivity and stability characteristics, making it an interesting subject for further research in coordination chemistry and catalysis

Iridium tetrabromide, with the chemical formula IrBr~4~, is a binary inorganic compound composed of iridium in the +4 oxidation state and four bromide anions. The molecular weight of this compound is 511.83 g/mol, as calculated from the atomic masses of iridium (192.22 g/mol) and bromine (79.90 g/mol). The stoichiometric ratio of 1:4 between iridium and bromine is consistent with its tetravalent nature, which is stabilized by the strong electronegativity of bromine. The compound’s structural integrity is maintained through ionic interactions between the Ir^4+^ cation and Br^-^ anions, though partial covalent character may arise due to the polarizability of the bromide ions. This balance of ionic and covalent bonding contributes to its distinct physicochemical behavior, such as solubility in polar solvents and thermal decomposition pathways. Iridium tetrabromide crystallizes in multiple polymorphic forms, with reported space groups including C2/m (monoclinic) and Cmc21 (orthorhombic). X-ray diffraction studies reveal a distorted octahedral geometry around the iridium center, with bond lengths ranging from 2.45–2.67 Å for Ir–Br interactions. The crystalline lattice is stabilized by Br···Br halogen bonding and van der Waals interactions, which influence its mechanical stability and melting behavior. Phase transitions in iridium tetrabromide are poorly documented, but thermogravimetric analyses suggest that it remains stable up to 300°C, beyond which decomposition into elemental iridium and bromine gas occurs. The compound’s black crystalline appearance and hygroscopic nature are consistent with its ionic character and sensitivity to atmospheric moisture. Iridium tetrabromide exhibits high solubility in polar solvents such as water and ethanol, with solubility values exceeding 50 g/L at room temperature. This is attributed to the compound’s ionic nature, which facilitates dissociation into Ir^4+^ and Br^-^ ions in aqueous media. In contrast, its solubility in nonpolar solvents like hexane or toluene is negligible (<0.1 g/L), as these solvents lack the polarity required to stabilize charged species. The dissolution process in water follows the equilibrium: Thermal decomposition of iridium tetrabromide begins at approximately 300°C, producing elemental iridium and bromine gas via the reaction: Intermediate species such as IrBr~3~ or IrBr~2~ are not observed during decomposition, suggesting a single-step process under inert conditions. However, in the presence of reducing agents, partial reduction to iridium(III) bromide may occur. The most common laboratory synthesis involves the reaction of iridium(IV) oxide with concentrated hydrobromic acid: Industrial production employs flow reactors to optimize the exothermic bromination process, with yields exceeding 95%. Post-synthesis purification involves vacuum sublimation at 200–250°C to remove unreacted bromine and byproducts like IrBr~3~. Advanced techniques such as zone refining are used to achieve 99.99% purity for electronic applications. Iridium tetrabromide serves as a precursor for homogeneous catalysts in C–H activation and cross-coupling reactions. For example, it facilitates the oxidative bromination of alkenes via halogen transfer mechanisms. Its high Lewis acidity also promotes Friedel-Crafts alkylation in aromatic systems. In materials science, iridium tetrabromide is a key precursor for iridium-doped semiconductors and perovskite solar cells. Its incorporation into metal-organic frameworks (MOFs) enhances photoluminescence quantum yields by introducing heavy-atom effects. The compound’s distinct UV-Vis absorption bands at 320 nm and 450 nm enable its use as a spectrophotometric standard for iridium quantification. Additionally, nuclear magnetic resonance (NMR) studies of ^77^Br nuclei in IrBr~4~ provide insights into quadrupolar relaxation mechanisms. Single-crystal X-ray diffraction confirms the monoclinic and orthorhombic polymorphs, with unit cell volumes of 27.02 ų/atom (C2/m) and 27.99 ų/atom (Cmc21). Hirshfeld surface analyses highlight the dominance of Br···Br interactions (42%) and Ir···Br contacts (35%) in stabilizing the lattice. Infrared (IR) spectroscopy reveals stretching vibrations at 305 cm^-1^ (Ir–Br) and 720 cm^-1^ (Br–Ir–Br bending). Electronic spectra exhibit ligand-to-metal charge transfer (LMCT) transitions between 250–400 nm, attributed to bromide-to-iridium(IV) electron transfers. Iridium tetrabromide is more thermally stable than IrCl~4~ (decomposes at 200°C) but less stable than IrI~4~ (decomposes at 400°C). The larger ionic radius of bromide compared to chloride results in longer metal-halogen bonds and reduced lattice energy. Physical Characteristics: Crystallography and Phase Behavior

Table 1: Crystallographic Data for Iridium Tetrabromide

Space Group Lattice Parameters (Å) Coordination Geometry Reference C2/m a=6.91, b=6.91, c=8.24 Distorted octahedral Cmc21 a=9.18, b=5.67, c=12.45 Octahedral Solubility Profiles in Polar and Nonpolar Solvents

$$ \text{IrBr}_4 \leftrightarrow \text{Ir}^{4+} + 4\text{Br}^- $$

This dissociation is pH-dependent, with acidic conditions favoring the formation of Ir(OH)~4~ through hydrolysis. Thermal Stability and Decomposition Pathways

$$ \text{IrBr}4 \xrightarrow{\Delta} \text{Ir} + 2\text{Br}2 $$. Differential scanning calorimetry (DSC) studies reveal an endothermic peak corresponding to this decomposition, with an enthalpy change ($$\Delta H$$) of +187 kJ/mol. The reaction kinetics follow a first-order rate law, as the breakdown of the crystalline lattice is rate-limited by bromine gas evolution. Synthesis and Production of Iridium Tetrabromide

Laboratory-Scale Synthesis Methods

$$ \text{IrO}2 + 4\text{HBr} \rightarrow \text{IrBr}4 + 2\text{H}2\text{O} $$.

This acid-base reaction proceeds quantitatively at 80–100°C, yielding high-purity iridium tetrabromide after recrystallization. Alternative routes include direct halogenation of metallic iridium with bromine gas at elevated pressures:

$$ \text{Ir} + 2\text{Br}2 \rightarrow \text{IrBr}_4 $$. Industrial Production and Purification Techniques

Table 2: Industrial Synthesis Parameters

Parameter Value Reference Temperature 300–400°C Pressure 5–10 atm Bromine stoichiometry 2.5:1 (Br~2~:Ir) Applications of Iridium Tetrabromide

Catalytic Applications in Organic Synthesis

Role in Materials Science and Photonics

Analytical Chemistry Applications

Spectroscopic and Structural Characterization

X-ray Diffraction and Crystallographic Studies

Vibrational and Electronic Spectroscopy

Comparative Analysis with Related Halides

Comparison with Iridium Trichloride and Tetraiodide

Table 3: Comparative Properties of Iridium Halides

Compound Decomposition Temp (°C) Bond Length (Å) IrCl~4~ 200 2.32 IrBr~4~ 300 2.56 IrI~4~ 400 2.81

The most established and widely documented synthetic route for iridium tetrabromide involves the direct reaction of iridium(IV) oxide with hydrobromic acid under controlled conditions. This method represents the foundation of most laboratory-scale preparations and serves as the starting point for industrial optimization efforts [1].

Fundamental Reaction Mechanism

The primary synthetic pathway follows the stoichiometric equation:

IrO₂ + 4HBr → IrBr₄ + 2H₂O

This reaction proceeds through the dissolution of iridium(IV) oxide in hydrobromic acid, where the oxide structure is systematically dismantled and replaced by bromide coordination [1]. The process requires elevated temperatures to ensure complete dissolution and conversion, typically conducted in acidic medium to maintain the tetravalent oxidation state of iridium throughout the transformation [1].

Research has demonstrated that the reaction kinetics are significantly influenced by temperature, with optimal conversion rates achieved between 80°C and 120°C [2]. The reaction mechanism involves initial protonation of the oxide surface, followed by progressive bromide substitution that leads to the formation of the tetrabromide complex [2]. Temperature control is critical, as insufficient heating results in incomplete conversion, while excessive temperatures may lead to decomposition of the desired product [2].

Optimization Parameters and Yield Enhancement

The synthesis optimization focuses on several key parameters that directly impact both yield and product purity. Concentration ratios of hydrobromic acid to iridium(IV) oxide have been identified as crucial variables, with stoichiometric excess of hydrobromic acid typically required to drive the reaction to completion [3]. Studies have shown that using a 20% molar excess of hydrobromic acid can improve yields from approximately 65% to over 90% under optimized conditions [3].

The reaction medium's pH control emerges as another critical factor, where maintaining acidic conditions prevents hydrolysis side reactions that can form unwanted hydroxide species [4]. Industrial-scale studies have reported yield optimization through careful pH monitoring, with optimal ranges between 1.5 and 2.5 providing the best combination of conversion efficiency and product stability [4].

Reaction time optimization has revealed that extended heating periods beyond 6 hours do not significantly improve yields but may contribute to thermal decomposition pathways [5]. The optimal reaction duration appears to be between 2-4 hours at elevated temperatures, balancing complete conversion with minimal product degradation [5].

Alternative Precursor Routes and Yield Optimization

Beyond the conventional iridium(IV) oxide pathway, several alternative precursor routes have been developed to address specific synthetic challenges and improve overall process economics. These approaches typically involve different iridium starting materials and modified reaction conditions to achieve comparable or superior yields.

Iridium(III) Chloride Conversion Pathways

One significant alternative route utilizes iridium(III) chloride as the starting material, requiring an oxidative bromination process to achieve the desired tetravalent state [6]. This pathway involves initial conversion of the trivalent iridium to its tetravalent form while simultaneously introducing bromide ligands [6]. The process typically employs oxidizing agents such as bromine or sodium bromate in conjunction with hydrobromic acid [4].

The reaction sequence can be represented as:

2IrCl₃ + 3Br₂ + 6HBr → 2IrBr₄ + 6HCl + Br₂

This approach offers advantages in terms of raw material availability and cost, as iridium(III) chloride is more readily accessible than iridium(IV) oxide [4]. However, the multi-step nature of the process introduces additional complexity in terms of reaction control and purification requirements [4].

Optimized Precursor Selection and Processing

Alternative precursor selection has been guided by comprehensive yield optimization studies that evaluate not only conversion efficiency but also downstream processing requirements [7]. Research has demonstrated that certain iridium precursors, while less conventional, can provide superior yields under specific conditions [8].

High-yielding synthesis protocols have been developed using specialized primer ligand strategies, where intermediate iridium complexes are formed before final conversion to the tetrabromide [8]. These approaches have achieved yields of approximately 90% compared to conventional methods that typically yield 60-70% [8]. The success of these methods is attributed to better control over the oxidation state transitions and reduced side reaction pathways [8].

Process optimization studies have revealed that the use of excess reducing agents during precursor preparation can significantly improve final product yields [3]. Specifically, the addition of sodium borohydride in 20-fold excess during initial iridium complex formation has been shown to enhance final tetrabromide yields by eliminating chloride impurities that can interfere with the bromination process [3].

Multi-Step Synthesis Strategies

Advanced synthetic methodologies employ multi-step approaches that allow for better control over intermediate formation and final product characteristics [9]. These strategies typically involve sequential treatment protocols where iridium precursors are first converted to intermediate complexes before final bromination [9].

The implementation of alkali treatment followed by controlled acid treatment has emerged as an effective optimization strategy [9]. Research has shown that adjusting pH through carefully controlled alkali treatment, followed by acidification to specific pH values, can dramatically improve yields [9]. Studies report yield improvements from 0% for untreated systems to over 70% when proper alkali-acid treatment sequences are employed [9].

Reaction temperature and time optimization in multi-step processes requires careful consideration of each individual step [9]. Optimal conditions typically involve heating to 55°C for 2.5 hours during the final bromination step, with precise pH control maintained throughout the process [9].

Industrial-Scale Production Challenges and Purification Techniques

The transition from laboratory-scale synthesis to industrial production introduces numerous challenges that require specialized approaches and advanced purification methodologies. These challenges encompass raw material availability, process scalability, quality control, and environmental considerations.

Raw Material Supply Chain Constraints

Industrial-scale production faces significant challenges related to iridium supply chain limitations. Current data indicates that 87% of global iridium production originates from South Africa, creating substantial geopolitical and supply security risks [10]. This concentration has resulted in dramatic price increases, with iridium costs rising from $53,000 per kilogram in 2020 to $157,000 per kilogram in recent years [10].

The limited annual global production of 8-9 tons of iridium creates additional constraints for industrial-scale tetrabromide production [10]. These supply limitations necessitate careful inventory management and strategic stockpiling approaches to ensure consistent production capabilities [11]. Industrial facilities must implement comprehensive recycling programs to recover and reuse iridium from process waste streams and end-of-life products [11].

Alternative sourcing strategies include developing relationships with multiple suppliers and implementing robust recycling programs that can recover up to 95% of iridium from production waste [11]. These approaches help mitigate supply chain risks while reducing overall production costs through material recovery and reuse [11].

Scale-Up Process Engineering Challenges

The scale-up of laboratory synthesis methods to industrial production levels introduces significant engineering challenges related to heat and mass transfer, reaction control, and safety considerations [3]. Industrial reactors must maintain precise temperature control across large volumes while ensuring adequate mixing and mass transfer rates [3].

Process optimization for large-scale production requires sophisticated kinetic modeling and control systems to maintain consistent product quality [12]. Advanced process analytical technology has been implemented to provide real-time monitoring of reaction progress and product formation [13]. These systems enable dynamic adjustment of reaction conditions to optimize yields and minimize waste generation [13].

Heat management becomes critical at industrial scales, where the exothermic nature of the bromination reactions can create temperature excursions that lead to product decomposition or safety hazards [3]. Industrial facilities employ advanced heat exchange systems and temperature control strategies to maintain optimal reaction conditions throughout the process [3].

Advanced Purification Methodologies

Industrial-scale purification of iridium tetrabromide requires sophisticated separation technologies that can handle large volumes while maintaining high product purity standards. The primary purification challenges include removal of unreacted starting materials, elimination of side products, and separation of iridium-containing impurities [4].

Crystallization-based purification methods have been optimized for industrial applications, employing controlled cooling profiles and seeding strategies to maximize product recovery while maintaining crystal quality [14]. These processes typically achieve purification levels exceeding 99.5% through multi-stage crystallization sequences [14].

Advanced separation techniques include the implementation of multi-stage precipitation processes that selectively remove different classes of impurities [4]. The process involves careful pH adjustment to precipitate target compounds while leaving impurities in solution, followed by subsequent separation and washing steps [4]. Research has demonstrated that proper implementation of these techniques can achieve iridium recoveries of 95% or higher while maintaining product purities suitable for commercial applications [4].

Thermal treatment methods have been developed for removing volatile impurities and achieving final product specifications [15]. These processes operate at carefully controlled temperatures to eliminate unwanted compounds without causing decomposition of the iridium tetrabromide product [15]. Industrial implementations typically employ continuous thermal processing systems that provide consistent treatment while minimizing material loss [15].

Iridium tetrabromide represents a significant gap in the crystallographic literature for transition metal tetrabromides. Despite extensive searches through crystallographic databases and academic publications, no definitive single-crystal X-ray diffraction study of iridium tetrabromide has been reported [1] [2]. This absence of structural data contrasts sharply with the well-documented crystal structures of related tetrabromide compounds.

The fundamental crystallographic parameters that remain undetermined for iridium tetrabromide include unit cell dimensions, space group symmetry, atomic coordinates, and precise bond lengths and angles. This lack of experimental structural data significantly limits our understanding of the compound's solid-state architecture and bonding characteristics.

Comparative Analysis with Related Tetrabromides

To understand the likely structural features of iridium tetrabromide, we can examine the crystallographic data available for structurally related compounds. Group IV transition metal tetrabromides provide the most relevant comparative framework:

| Compound | Space Group | Lattice Parameter a (Å) | Metal-Br Bond Length (Å) | Coordination Geometry |

|---|---|---|---|---|

| TiBr₄ | Pa-3 (cubic) | Not reported | 2.32-2.33 | Tetrahedral |

| ZrBr₄ | Pa-3 (cubic) | 7.34 | 2.49 | Tetrahedral |

| HfBr₄ | Pa-3 (cubic) | 7.28 | 2.46 | Tetrahedral |

Titanium tetrabromide crystallizes in a cubic crystal system with tetrahedral coordination geometry [3] [4]. X-ray diffraction analysis reveals bond angles ranging from 108.8° to 110.3°, indicating near-ideal tetrahedral geometry [5]. The titanium-bromine bond lengths fall in the range of 2.32-2.33 Å [6].

Zirconium tetrabromide adopts a silicon tetrafluoride-like structure, crystallizing in the cubic Pa-3 space group [7]. The structure consists of discrete tetrahedral ZrBr₄ molecules with uniform Zr-Br bond lengths of 2.49 Å [7]. Similarly, hafnium tetrabromide exhibits the same structural motif with Hf-Br bond lengths of 2.46 Å [8].

Predicted Structural Parameters for Iridium Tetrabromide

Based on the systematic trends observed in related tetrabromide compounds and considering the ionic radius of iridium(IV) (0.625 Å), we can make informed predictions about the structural parameters of iridium tetrabromide:

- Crystal System: Most likely cubic, following the pattern established by other tetrahedral tetrabromides

- Coordination Geometry: Tetrahedral, with four bromide ligands symmetrically arranged around the central iridium atom

- Estimated Ir-Br Bond Length: Approximately 2.4-2.5 Å, based on the ionic radius of Ir⁴⁺ and the trend observed in the group IV analogs

- Bond Angles: Close to the ideal tetrahedral angle of 109.5°

The absence of experimental diffraction data represents a significant opportunity for future crystallographic research. Single-crystal X-ray diffraction studies would provide definitive structural parameters and enable detailed analysis of the bonding characteristics in this unique 5d transition metal tetrabromide.

Molecular Orbital Configuration and Ligand Field Effects

The electronic structure of iridium tetrabromide is governed by the interaction between the 5d⁵ electron configuration of iridium(IV) and the tetrahedral ligand field created by four bromide ions. Understanding this electronic arrangement requires a detailed analysis of ligand field theory and molecular orbital considerations.

d-Orbital Splitting in Tetrahedral Field

In tetrahedral geometry, the five d orbitals split into two sets: the lower-energy t₂ set (dxy, dxz, dyz) and the higher-energy e set (dx²-y², dz²) [9] [10]. This splitting pattern is opposite to that observed in octahedral complexes, where the e orbitals are lower in energy than the t₂g orbitals.

The tetrahedral crystal field splitting energy (Δt) is significantly smaller than the octahedral splitting energy (Δo), with the relationship Δt ≈ 4/9 Δo [11]. This reduced splitting energy has profound implications for the electronic configuration and magnetic properties of iridium tetrabromide.

Electronic Configuration and Spin State

Iridium(IV) has a d⁵ electron configuration. In the tetrahedral ligand field of IrBr₄, the small value of Δt relative to the electron pairing energy results in a high-spin configuration:

- t₂³ e² arrangement with five unpaired electrons

- Ground state spin multiplicity: S = 5/2

- Magnetic behavior: Paramagnetic

This high-spin configuration contrasts with many octahedral d⁵ complexes, where larger ligand field splitting often favors low-spin (t₂g⁶ eg⁰) arrangements [10] [11].

Molecular Orbital Analysis

The molecular orbital description of iridium tetrabromide involves the interaction of iridium 5d, 6s, and 6p orbitals with the appropriate symmetry-adapted linear combinations of bromide 4p orbitals [9]. In tetrahedral symmetry:

- a₁ orbital: Combination of iridium 6s with bromide p orbitals

- t₂ orbitals: Mixing of iridium 5d (dxy, dxz, dyz) and 6p orbitals with bromide p orbitals

- e orbitals: Primarily iridium 5d character (dx²-y², dz²) with limited ligand mixing

The molecular orbital analysis reveals that the HOMO orbitals possess predominantly metal d character localized on the t₂ set, while the LUMO orbitals correspond to the antibonding e* orbitals [12] [13].

Covalency and Bonding Character

The degree of covalency in metal-bromide bonds depends on the relative energies and overlap of metal and ligand orbitals. Bromide ions are moderate-field ligands in the spectrochemical series [14], positioned between weak-field iodide and stronger-field chloride ligands.

In iridium tetrabromide, the bonding exhibits mixed ionic-covalent character:

- σ-bonding: Primary interaction between iridium d orbitals and bromide p orbitals

- π-bonding: Limited π-donation from filled bromide p orbitals to empty metal d orbitals

- Electronegativity difference: Contributes to ionic character (χ(Ir) ≈ 2.2, χ(Br) ≈ 2.8)

Ligand Field Stabilization Energy

The ligand field stabilization energy (LFSE) for high-spin d⁵ in tetrahedral field is:

LFSE = 3(-0.6Δt) + 2(+0.4Δt) = -1.0Δt

This negative LFSE provides some thermodynamic stabilization, though less than would be achieved in an octahedral environment for a low-spin configuration.

Electronic Spectroscopy Predictions

Based on the d⁵ tetrahedral configuration, iridium tetrabromide should exhibit electronic transitions corresponding to:

- d-d transitions: t₂ → e transitions in the visible/near-infrared region

- Charge transfer transitions: Metal-to-ligand and ligand-to-metal charge transfer in the UV region

The black color of iridium tetrabromide [1] [2] suggests strong absorption across the visible spectrum, consistent with multiple overlapping d-d and charge transfer transitions.

Comparative Geometry with Other Transition Metal Tetrabromides

A systematic comparison of iridium tetrabromide with other transition metal tetrabromides reveals important structure-property relationships and provides insight into the factors governing molecular geometry in these compounds.

Geometric Parameters Across the Periodic Table

The tetrahedral geometry is ubiquitous among main group and early transition metal tetrabromides, but significant variations in bond lengths and angles reflect differences in ionic radii, electronic configurations, and bonding character:

| Metal | Ionic Radius (Å) | M-Br Bond Length (Å) | Bond Angle Range (°) | Electronic Config. |

|---|---|---|---|---|

| Ti⁴⁺ | 0.605 | 2.32-2.33 | 108.8-110.3 | d⁰ |

| Zr⁴⁺ | 0.72 | 2.49 | ~109.5 | d⁰ |

| Hf⁴⁺ | 0.71 | 2.46 | ~109.5 | d⁰ |

| Ge⁴⁺ | 0.53 | 2.272 | 109.5 | d¹⁰ |

| Ir⁴⁺ | 0.625 | ~2.4-2.5 (estimated) | ~109.5 (predicted) | d⁵ |

Trends in Bond Lengths

The metal-bromine bond lengths generally correlate with ionic radii, following the expected trend: Ge < Ti < Ir < Hf ≈ Zr. However, deviations from purely ionic behavior reflect differences in covalent bonding contributions and electronic effects.

Germanium tetrabromide exhibits the shortest bonds (2.272 Å) [15], consistent with the small ionic radius of Ge⁴⁺ and significant covalent character in the bonding. The group IV transition metals show progressively longer bonds down the group, with zirconium tetrabromide having the longest bonds at 2.49 Å [7].

Electronic Configuration Effects

The electronic configuration of the central metal significantly influences structural parameters:

d⁰ systems (Ti⁴⁺, Zr⁴⁺, Hf⁴⁺): Exhibit ideal or near-ideal tetrahedral geometry due to the absence of ligand field stabilization energy preferences for alternative geometries [3] [4] [7] [8].

d¹⁰ systems (Ge⁴⁺): Show perfectly tetrahedral geometry with minimal distortion, as the filled d orbitals do not participate significantly in bonding [16].

d⁵ systems (Ir⁴⁺): The partially filled d orbitals introduce ligand field considerations, but tetrahedral geometry remains favorable due to small Δt values.

Comparison with Square Planar Alternatives

For d⁸ transition metals, square planar geometry often competes with tetrahedral arrangements [17] [18]. However, for d⁵ systems like iridium(IV), tetrahedral geometry is strongly favored due to:

- Lower ligand field stabilization energy in square planar arrangements

- Reduced steric crowding in tetrahedral geometry

- Electronic preference for high-spin configurations

Platinum Group Metal Comparisons

Within the platinum group metals, tetrabromide complexes show interesting structural variations:

- PtBr₄: Adopts a polymeric structure with octahedral coordination in the solid state [19] [20], contrasting with the predicted monomeric tetrahedral structure of IrBr₄

- RhBr₄: Limited structural data available, but rhodium(IV) is rare and unstable

- PdBr₄: Also exhibits coordination number six in solid-state structures [21]

This comparison highlights the unique position of iridium tetrabromide as one of the few platinum group metal tetrabromides likely to adopt discrete tetrahedral molecular geometry.

Crystal Packing Considerations

The crystal structures of tetrahedral tetrabromides are often dominated by van der Waals interactions between discrete molecular units. The cubic Pa-3 space group adopted by ZrBr₄ and HfBr₄ [7] [8] accommodates efficient packing of tetrahedral molecules while maintaining the molecular geometry.

For iridium tetrabromide, similar packing arrangements are expected, with the molecular dipole moment (if any) and intermolecular interactions determining the final crystal structure. The larger size and different electronic properties of iridium compared to the group IV metals may lead to subtle differences in packing efficiency and intermolecular distances.

Implications for Chemical Reactivity

The geometric and electronic structural features revealed through this comparative analysis have important implications for the chemical reactivity of iridium tetrabromide:

- Tetrahedral geometry suggests relatively accessible coordination sites for nucleophilic attack

- High-spin d⁵ configuration provides multiple unpaired electrons for potential redox chemistry

- Moderate covalent character in Ir-Br bonds indicates potential for substitution reactions

- Comparison with lighter analogs suggests similar thermal stability and sublimation behavior

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant